molecular formula C28H22F3N7OS B287785 11-ethoxy-13-phenyl-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbonitrile

11-ethoxy-13-phenyl-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbonitrile

Cat. No.: B287785
M. Wt: 561.6 g/mol
InChI Key: XVXDGOZIDDJHHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-[3-(Trifluoromethyl)phenyl]piperazino]-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]-1,2,3-triazine-8-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a trifluoromethyl group, a piperazine ring, and a triazine core, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[3-(Trifluoromethyl)phenyl]piperazino]-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]-1,2,3-triazine-8-carbonitrile typically involves multi-step organic synthesis techniques. One common approach starts with the preparation of the pyrido[3’,2’:4,5]thieno[3,2-d]-1,2,3-triazine core, followed by the introduction of the ethoxy and phenyl groups through nucleophilic substitution reactions. The piperazine ring is then introduced via a coupling reaction with 3-(trifluoromethyl)phenylpiperazine under controlled conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

4-[4-[3-(Trifluoromethyl)phenyl]piperazino]-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]-1,2,3-triazine-8-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 4-[4-[3-(Trifluoromethyl)phenyl]piperazino]-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]-1,2,3-triazine-8-carbonitrile is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its interactions with specific molecular targets can lead to the development of new treatments for diseases such as cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for applications in materials science and catalysis.

Mechanism of Action

The mechanism of action of 4-[4-[3-(Trifluoromethyl)phenyl]piperazino]-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]-1,2,3-triazine-8-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the piperazine ring facilitates its interaction with biological membranes. The compound can modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-[3-(Trifluoromethyl)phenyl]piperazino]-7-methoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]-1,2,3-triazine-8-carbonitrile
  • 4-[4-[3-(Trifluoromethyl)phenyl]piperazino]-7-ethoxy-9-(4-methylphenyl)pyrido[3’,2’:4,5]thieno[3,2-d]-1,2,3-triazine-8-carbonitrile

Uniqueness

Compared to similar compounds, 4-[4-[3-(Trifluoromethyl)phenyl]piperazino]-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]-1,2,3-triazine-8-carbonitrile stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the ethoxy group, in particular, enhances its solubility and bioavailability, making it a more attractive candidate for various applications.

Properties

Molecular Formula

C28H22F3N7OS

Molecular Weight

561.6 g/mol

IUPAC Name

11-ethoxy-13-phenyl-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbonitrile

InChI

InChI=1S/C28H22F3N7OS/c1-2-39-26-20(16-32)21(17-7-4-3-5-8-17)22-23-24(40-27(22)33-26)25(35-36-34-23)38-13-11-37(12-14-38)19-10-6-9-18(15-19)28(29,30)31/h3-10,15H,2,11-14H2,1H3

InChI Key

XVXDGOZIDDJHHF-UHFFFAOYSA-N

SMILES

CCOC1=NC2=C(C(=C1C#N)C3=CC=CC=C3)C4=C(S2)C(=NN=N4)N5CCN(CC5)C6=CC=CC(=C6)C(F)(F)F

Canonical SMILES

CCOC1=NC2=C(C(=C1C#N)C3=CC=CC=C3)C4=C(S2)C(=NN=N4)N5CCN(CC5)C6=CC=CC(=C6)C(F)(F)F

Origin of Product

United States

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